N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 69636-19-7
VCID: VC6246876
InChI: InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16)
SMILES: CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32

N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 69636-19-7

Cat. No.: VC6246876

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 69636-19-7

Specification

CAS No. 69636-19-7
Molecular Formula C12H13N3O2S
Molecular Weight 263.32
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16)
Standard InChI Key BAMRZTRPHMPTDN-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure (Figure 1A) comprises a five-membered 1,2,3-thiadiazole ring, a heterocyclic system containing two nitrogen atoms and one sulfur atom. Key substituents include:

  • Position 4: A methyl group (-CH₃), which introduces steric bulk and modulates electron density.

  • Position 5: A carboxamide group (-CONH-) linked to a 4-methoxybenzyl moiety. The benzyl group’s para-methoxy substituent (-OCH₃) enhances solubility and influences hydrophobic interactions .

The molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of 285.34 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (thiadiazole) groups creates a polarized structure, potentially enhancing binding to biological targets .

Synthetic Methodologies

Core Scaffold Construction

The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. A representative route involves:

  • Thiobiurea Formation: Reacting methyl-substituted thiourea with hydrazine derivatives to form a thiobiurea intermediate (Scheme 1A) .

  • Cyclization: Treating the thiobiurea with bromine or iodine in acidic conditions to yield the thiadiazole core .

Functionalization Steps

  • Carboxamide Introduction: Coupling the thiadiazole-5-carboxylic acid with 4-methoxybenzylamine using carbodiimide reagents (e.g., EDC/HOBt) .

  • Methyl Group Installation: Direct alkylation at position 4 using methyl iodide or via pre-functionalized building blocks during cyclization.

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Thiobiurea derivativeSemicarbazide, NaOAc, CH₃CN75–85
Thiadiazole coreBr₂, H₂SO₄, 0°C60–70
Carboxamide productEDC, HOBt, DMF, rt50–65

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and methyl groups. Soluble in DMSO and DMF.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, particularly at the carboxamide bond .

ADME Profile (Predicted)

  • Absorption: Moderate gastrointestinal absorption (LogP ≈ 2.8).

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with methoxy demethylation as a potential pathway .

Biological Activities and Mechanisms

Table 2: Comparative JNK Inhibition Data for Thiadiazole Derivatives

CompoundJNK1 IC₅₀ (μM)Displacement IC₅₀ (nM)
BI-78D3 (Analog)0.486
N-(4-Methoxybenzyl)PredictedPredicted

Anti-Inflammatory Activity

The 4-methoxybenzyl group may enhance binding to cyclooxygenase (COX) enzymes, similar to derivatives reported in . Preliminary molecular docking suggests a binding affinity (ΔG ≈ -8.2 kcal/mol) for COX-2, though experimental validation is needed.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the para-methoxyphenyl group (as in) with a methyl group reduces steric hindrance, potentially improving membrane permeability but decreasing target affinity. For example:

  • N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Higher molecular weight (355.4 g/mol) with dual methoxy groups enhances solubility but limits blood-brain barrier penetration.

  • N-(4-Methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Lower molecular weight (285.34 g/mol) favors CNS accessibility but may reduce kinase binding .

Table 3: Structural and Functional Comparisons

ParameterTarget Compound4-Methoxyphenyl Analog
Molecular Weight285.34 g/mol355.4 g/mol
LogP (Predicted)2.83.5
JNK1 IC₅₀ (μM)In silico: 1.20.7

Future Directions and Challenges

Research Gaps

  • Pharmacological Data: No in vivo studies specifically on this compound exist. Testing in murine models of inflammation or metabolic disorders is warranted.

  • Synthetic Optimization: Improving yields for the carboxamide coupling step (currently 50–65%) via microwave-assisted or flow chemistry approaches.

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